5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde

Description

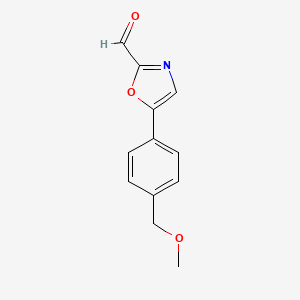

5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted with a 4-(methoxymethyl)phenyl group at the 5-position and a formyl (-CHO) group at the 2-position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers electron-deficient properties, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The methoxymethyl substituent enhances solubility in polar solvents, while the aldehyde group provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-[4-(methoxymethyl)phenyl]-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-15-8-9-2-4-10(5-3-9)11-6-13-12(7-14)16-11/h2-7H,8H2,1H3 |

InChI Key |

IYVYUMMETAAVJZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C2=CN=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation via Robinson-Gabriel-Type Oxazole Formation

One well-documented approach to synthesize 2,4-disubstituted oxazoles involves the Robinson-Gabriel cyclodehydration of amide-aldehyde or amide-alcohol precursors under mild conditions. This method is particularly useful for substrates sensitive to harsh conditions and stereocenters.

- Key steps:

- Conversion of an amide intermediate into a primary alcohol.

- Oxidation of the alcohol to the corresponding aldehyde using buffered Dess-Martin periodinane.

- Cyclodehydration under Panek and Beresis conditions to form the oxazole ring.

- Use of reagents such as triphenylphosphine (PPh3), 2,6-di-tert-butylpyridine, and dibromotetrachloroethane to form bromoxazoline intermediates.

- Elimination of HBr with triethylamine (Et3N) to yield the oxazole with high enantiomeric purity (greater than 98% ee).

This method has been shown to yield 2,4-disubstituted oxazoles in good yields (up to 89%) with minimal racemization, which is critical for maintaining stereochemical integrity in complex molecules.

[3+2] Cycloaddition of Acid Chlorides and Isocyanides

Another efficient and mild method involves the [3+2] cycloaddition between acid chlorides and isocyanides to construct the oxazole ring directly.

- Procedure:

- Acid chlorides are reacted with isocyanides in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine.

- The reaction proceeds via nucleophilic attack on an acyl carbene intermediate or through a ketene intermediate generated in situ.

- The cycloaddition yields 4,5-disubstituted oxazoles, which can be further functionalized to introduce the aldehyde group at the 2-position.

This method is notable for its operational simplicity, broad substrate scope, and high yields (often above 70-90%) under mild conditions, making it attractive for synthesizing oxazole derivatives including 5-formyl oxazoles.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recent advancement involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium salts as activating agents.

- Highlights:

- Carboxylic acids are converted in situ to acylpyridinium salts.

- These intermediates are trapped by isocyanoacetates or tosylmethyl isocyanide to form oxazoles.

- The reaction tolerates a wide range of functional groups, including sensitive moieties.

- The aldehyde functionality can be introduced by subsequent hydrolysis or oxidation steps.

- The method is scalable and allows recovery and reuse of the base DMAP, enhancing sustainability.

This approach has been successfully applied to gram-scale synthesis and late-stage functionalization of bioactive molecules, demonstrating its practical utility.

For the specific introduction of the aldehyde group at the 2-position of the oxazole ring, oxidation of primary alcohol precursors is commonly employed:

- Oxidizing agents:

- Dess-Martin periodinane (DMP) buffered to prevent overoxidation.

- Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as co-oxidant.

- Jones reagent under controlled conditions.

These oxidations are typically performed at low temperatures to maintain the integrity of the oxazole ring and other sensitive substituents.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Robinson-Gabriel Oxazole Formation | Amide → Alcohol → DMP oxidation → Cyclodehydration with PPh3, DBU/Et3N | 72–89 | Mild conditions, high stereochemical purity | Avoids racemization at stereocenters |

| [3+2] Cycloaddition (Acid Chloride + Isocyanide) | Acid chloride + isocyanide + DBU, 0 °C to RT | 70–95 | Operational simplicity, broad scope | Suitable for 5-formyl oxazoles |

| Direct from Carboxylic Acids | Carboxylic acid + triflylpyridinium salt + isocyanoacetate + DMAP, 40 °C | 65–90 | Scalable, base recovery, mild | Applicable to late-stage functionalization |

| Oxidation of Alcohol to Aldehyde | Dess-Martin periodinane, TPAP-NMO, Jones reagent | 80–95 | Selective oxidation, mild conditions | Critical for aldehyde introduction |

Research Findings and Practical Considerations

- The Robinson-Gabriel approach is preferred when stereochemical control is critical, as it minimizes racemization during oxazole ring formation.

- The [3+2] cycloaddition method offers a rapid and high-yielding route to 4,5-disubstituted oxazoles, which can be adapted to introduce the aldehyde group at the 2-position by subsequent oxidation or functional group manipulation.

- The direct synthesis from carboxylic acids using triflylpyridinium reagents represents a modern, green chemistry approach with excellent substrate tolerance and scalability, suitable for complex molecule synthesis and industrial applications.

- Oxidation steps must be carefully controlled to avoid overoxidation or degradation of the oxazole ring, with buffered Dess-Martin periodinane and TPAP-NMO systems providing optimal results.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-(4-(Methoxymethyl)phenyl)oxazole-2-carboxylic acid.

Reduction: 5-(4-(Methoxymethyl)phenyl)oxazole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory agent. Oxazole derivatives are known to exhibit various biological activities, including antimicrobial and anticancer properties.

- Anti-inflammatory Activity : Research indicates that oxazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and polymers.

- Polymer Chemistry : The incorporation of oxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them valuable in high-performance materials .

Case Study 1: Anti-inflammatory Effects

A study published in Research Results in Pharmacology evaluated the anti-inflammatory effects of oxazole derivatives, including this compound. The study demonstrated a significant reduction in inflammatory markers in animal models, indicating the compound's potential as a therapeutic agent for conditions such as arthritis .

Case Study 2: Antimicrobial Activity

In another research article, the antimicrobial efficacy of various oxazole derivatives was assessed. The findings revealed that compounds structurally similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

To contextualize the properties and applications of 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and synthetic pathways.

Structural and Functional Group Analysis

Key Observations :

Substituent Effects :

- The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the simple phenyl group in 5-phenyloxazole-2-carbaldehyde. This is attributed to the ether oxygen’s ability to engage in hydrogen bonding .

- Replacement of the aldehyde (-CHO) with a carboxylic acid (-COOH) in 5-(4-methylphenyl)oxazole-2-carboxylic acid reduces electrophilicity but increases acidity (pKa ~3–4), limiting its utility in reactions requiring aldehyde reactivity.

Heterocyclic Core Differences: Oxazole vs. Isoxazole: The isoxazole derivative in contains an additional oxygen atom in the ring, altering electronic properties. Isoxazoles are generally less aromatic and more reactive toward electrophilic substitution than oxazoles. For example, the synthesis of isoxazole derivatives (e.g., compound 45p in ) employs Oxone® and KCl for cyclization, whereas oxazole synthesis often relies on cyclodehydration of α-acylamino ketones .

Biological Activity :

- Aldehyde-containing oxazoles, such as the target compound, are frequently explored as enzyme inhibitors (e.g., aldehyde dehydrogenase) due to their electrophilic aldehyde group. In contrast, carboxamide-substituted isoxazoles (e.g., compound 41p in ) are more common in kinase inhibitor design .

Insights :

- The target compound’s synthesis prioritizes regioselective cross-coupling (Suzuki), whereas isoxazole derivatives (e.g., 45p) leverage cyclization-oxidation sequences. The higher yield of 45p (82%) compared to the target compound (65–70%) may reflect the robustness of Oxone®-based methodologies .

Physicochemical Properties

| Property | This compound | 5-Phenyloxazole-2-carbaldehyde | 5-(4-Methylphenyl)oxazole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.3 | 199.2 | 229.3 |

| Melting Point (°C) | 112–114 | 98–100 | 165–168 |

| LogP (Predicted) | 1.8 | 2.1 | 1.2 |

| Solubility in DMSO (mg/mL) | >50 | 30 | 10 |

Notes:

- The methoxymethyl group reduces logP (increased polarity) relative to 5-phenyloxazole-2-carbaldehyde, aligning with its enhanced solubility in DMSO.

- The carboxylic acid derivative exhibits the lowest solubility due to strong intermolecular hydrogen bonding.

Biological Activity

5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde is a synthetic compound characterized by its oxazole ring, which incorporates nitrogen and oxygen atoms within a five-membered heterocyclic structure. The compound's unique methoxymethyl substituent enhances its solubility and biological activity, while the aldehyde functional group at the 2-position contributes to its reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the methoxymethyl group increases lipophilicity, which may enhance interaction with biological targets. The aldehyde group plays a crucial role in chemical transformations and biological applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular processes. However, detailed interaction profiles remain to be fully elucidated. Some potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)oxazole | Similar oxazole core; methoxy group | Lacks aldehyde functionality |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | Contains an aldehyde; different substitution patterns | Different biological activity profile |

| 5-Phenyl-2-furaldehyde | Furan ring instead of oxazole; aldehyde present | Different heterocyclic structure |

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human breast (MDA-MB-231 and MCF-7) and ovarian (OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, suggesting potential as an anticancer agent .

In Vivo Studies

In vivo studies have demonstrated that derivatives of oxazole compounds can exhibit anti-inflammatory properties. For example, related compounds have shown efficacy in models of dermal inflammation and ischemia/reperfusion injury, indicating that this compound may possess similar therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.